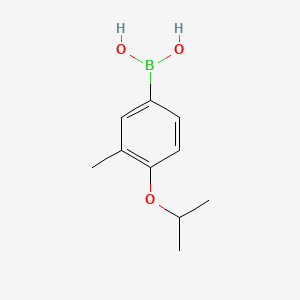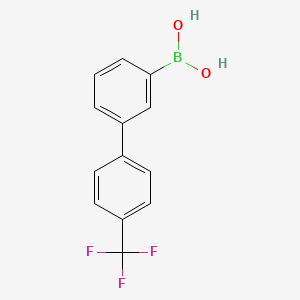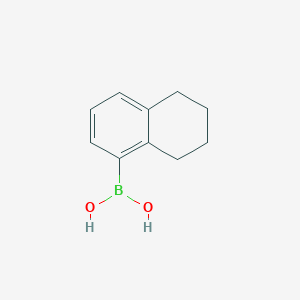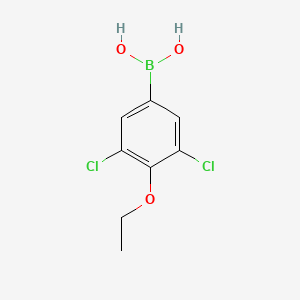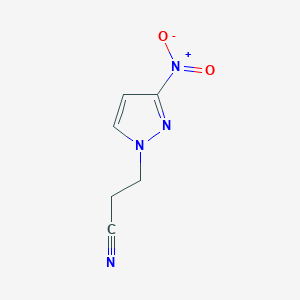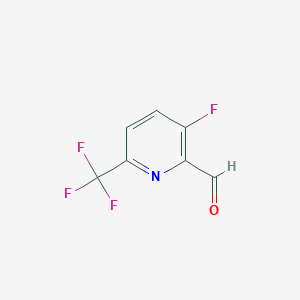
3-Fluoro-6-(trifluoromethyl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-6-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3F4NO and a molecular weight of 193.1 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-(trifluoromethyl)picolinaldehyde typically involves the introduction of fluorine atoms into the picolinaldehyde structure. One common method involves the fluorination of 6-(trifluoromethyl)picolinaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
3-Fluoro-6-(trifluoromethyl)picolinaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-Fluoro-6-(trifluoromethyl)picolinic acid.
Reduction: 3-Fluoro-6-(trifluoromethyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Fluoro-6-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving aldehyde dehydrogenases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 3-Fluoro-6-(trifluoromethyl)picolinaldehyde is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, thereby influencing its biological effects.
類似化合物との比較
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)picolinaldehyde
- 3-Fluoro-4-(trifluoromethyl)picolinaldehyde
- 3-Fluoro-2-(trifluoromethyl)picolinaldehyde
Uniqueness
3-Fluoro-6-(trifluoromethyl)picolinaldehyde is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the picolinaldehyde structure. This unique arrangement imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to its analogs.
特性
IUPAC Name |
3-fluoro-6-(trifluoromethyl)pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKUSSWPEAJRIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
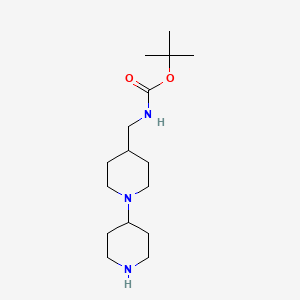
![[3-(4-Fluorophenoxy)propyl]methylamine](/img/structure/B1322990.png)
![[3-(2-Fluorophenoxy)propyl]methylamine](/img/structure/B1322991.png)


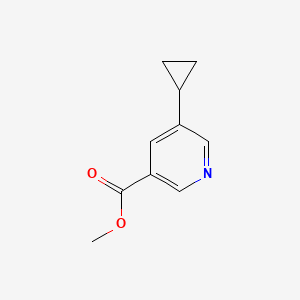
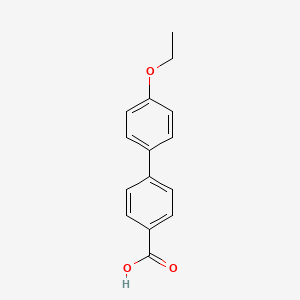
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1323000.png)
